molecular formula C13H19BrO B6260531 1-(4-bromo-2-methylpentan-2-yl)-4-methoxybenzene CAS No. 1341316-44-6

1-(4-bromo-2-methylpentan-2-yl)-4-methoxybenzene

Cat. No. B6260531
CAS RN: 1341316-44-6
M. Wt: 271.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromo-2-methylpentan-2-yl)-4-methoxybenzene, commonly referred to as BMPMB, is a compound that has been studied extensively in the scientific community. It is a highly reactive compound and has been used in a variety of applications, ranging from drug synthesis to chemical reactions. BMPMB is a versatile compound that has many potential uses in the lab and in industry. In

Scientific Research Applications

BMPMB has been studied extensively in the scientific community. It has been used in a variety of research applications, including drug synthesis, chemical reactions, and organic synthesis. For example, BMPMB has been used in the synthesis of a variety of drugs, including carbamazepine, a drug used to treat epilepsy, and terbinafine, a drug used to treat fungal infections. Additionally, BMPMB has been used in a variety of chemical reactions, such as the synthesis of polymers and the synthesis of complex organic molecules. BMPMB is also widely used in organic synthesis, as it can be used to synthesize a variety of compounds, including pharmaceuticals, dyes, and fragrances.

Mechanism of Action

The mechanism of action of BMPMB is not fully understood. However, it is believed that BMPMB acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows BMPMB to interact with other molecules, such as organic compounds, and facilitate their transformation into different compounds. Additionally, BMPMB has been shown to act as a catalyst in certain reactions, allowing for the efficient synthesis of a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMPMB have not been extensively studied. However, it is believed that BMPMB has the potential to interact with a variety of biological systems, including the central nervous system, and potentially cause adverse effects. In addition, BMPMB has been shown to be toxic to certain types of cells, including human liver cells, and may cause cell death. Therefore, it is important to exercise caution when using BMPMB in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using BMPMB in laboratory experiments include its ability to act as a Lewis acid, its ability to act as a catalyst in certain reactions, and its potential to interact with a variety of biological systems. Additionally, BMPMB is relatively inexpensive and easy to obtain. However, there are some limitations to using BMPMB in laboratory experiments. For example, BMPMB is toxic to certain types of cells and may cause cell death. Additionally, BMPMB is highly reactive and can react with other compounds, which can lead to unexpected results. Therefore, it is important to exercise caution when using BMPMB in laboratory experiments.

Future Directions

There are a number of potential future directions for the study of BMPMB. For example, further research is needed to better understand the biochemical and physiological effects of BMPMB. Additionally, further research is needed to better understand the mechanism of action of BMPMB and its potential applications in drug synthesis and organic synthesis. Finally, further research is needed to better understand the potential toxic effects of BMPMB and to develop methods to reduce its toxicity.

Synthesis Methods

BMPMB can be synthesized in several ways. The most common method is through the use of a Grignard reagent. This method involves the reaction of a Grignard reagent with a halogenated alkane, such as 4-bromo-2-methylpentane, in the presence of a base, such as potassium hydroxide. The reaction produces a Grignard compound, which is then reacted with 4-methoxybenzene in the presence of a catalyst, such as palladium on carbon, to produce BMPMB. This method is relatively simple and requires minimal equipment, making it suitable for use in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-bromo-2-methylpentan-2-yl)-4-methoxybenzene involves the alkylation of 4-methoxybenzene with 4-bromo-2-methylpentan-2-ol using a strong base, followed by dehydration of the resulting intermediate to yield the final product.", "Starting Materials": [ "4-methoxybenzene", "4-bromo-2-methylpentan-2-ol", "Strong base (e.g. sodium hydride, potassium tert-butoxide)", "Solvent (e.g. dimethylformamide, dimethyl sulfoxide)" ], "Reaction": [ "Step 1: Dissolve 4-methoxybenzene and 4-bromo-2-methylpentan-2-ol in a solvent.", "Step 2: Add a strong base to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the organic layer.", "Step 4: Dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to yield the intermediate.", "Step 6: Dehydrate the intermediate using a dehydrating agent (e.g. phosphorus pentoxide, sulfuric acid) to yield 1-(4-bromo-2-methylpentan-2-yl)-4-methoxybenzene." ] }

CAS RN

1341316-44-6

Molecular Formula

C13H19BrO

Molecular Weight

271.2

Purity

75

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.